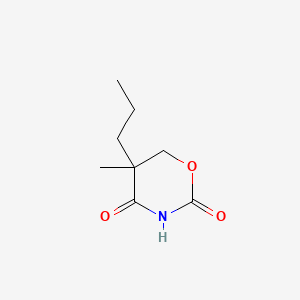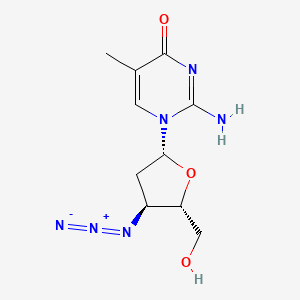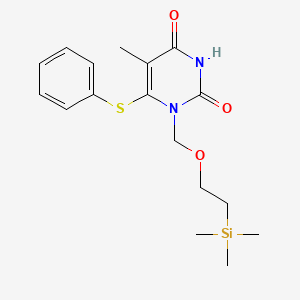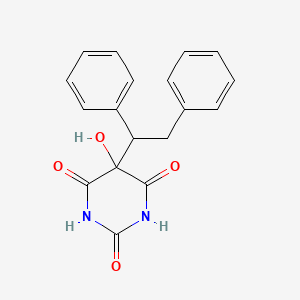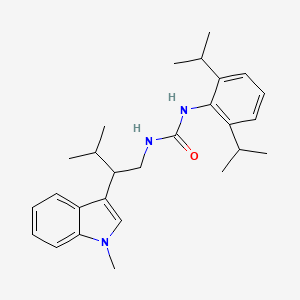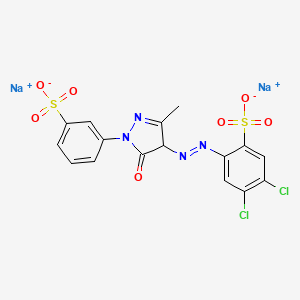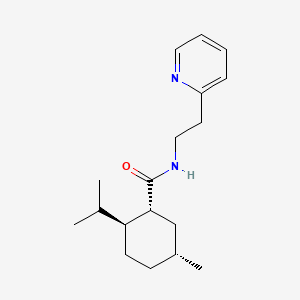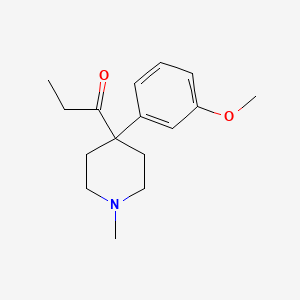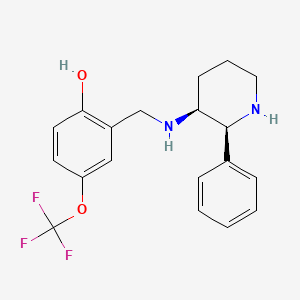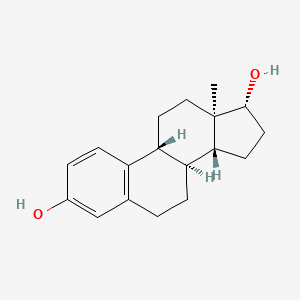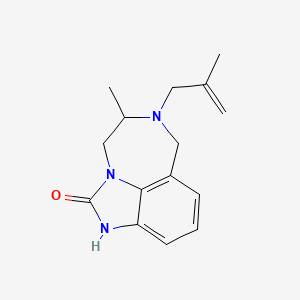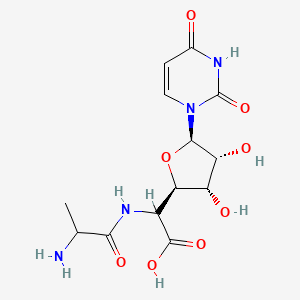
1-(5'-(L-Alanylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes an L-alanine moiety linked to a uracil base through a deoxy-allofuranosyluronic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the uracil base and the L-alanine derivative. The key steps include:
Formation of the Uracil Base: This can be achieved through standard nucleoside synthesis techniques.
Preparation of L-Alanine Derivative: L-Alanine is modified to introduce the amino group necessary for subsequent coupling.
Coupling Reaction: The L-alanine derivative is coupled with the uracil base using a suitable coupling agent, such as carbodiimides or esterification agents.
Formation of the Deoxy-Allofuranosyluronic Acid Backbone: This involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions to introduce the sugar moiety.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the intermediate compounds, followed by chemical synthesis to complete the structure. Immobilized cell systems and continuous production strategies can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uracil base and the sugar moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the uracil base or the sugar backbone.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the uracil base or the amino acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed: The major products depend on the specific reaction conditions but can include modified nucleosides, amino acid derivatives, and various substituted uracil compounds .
Aplicaciones Científicas De Investigación
1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialized materials and as a precursor for other bioactive compounds
Mecanismo De Acción
The mechanism of action of 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include nucleotide metabolism, protein synthesis, and signal transduction .
Comparación Con Compuestos Similares
L-Alanyl-L-Glutamine: A dipeptide with similar amino acid components.
β-Alanine: A non-proteinogenic amino acid involved in various metabolic pathways.
Uracil Derivatives: Compounds with modifications to the uracil base, used in nucleoside analogs and pharmaceuticals.
Uniqueness: 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its combination of amino acid and nucleoside structures, which provides a versatile platform for various biochemical and pharmacological applications .
Propiedades
Número CAS |
93806-72-5 |
|---|---|
Fórmula molecular |
C13H18N4O8 |
Peso molecular |
358.30 g/mol |
Nombre IUPAC |
2-(2-aminopropanoylamino)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H18N4O8/c1-4(14)10(21)16-6(12(22)23)9-7(19)8(20)11(25-9)17-3-2-5(18)15-13(17)24/h2-4,6-9,11,19-20H,14H2,1H3,(H,16,21)(H,22,23)(H,15,18,24)/t4?,6?,7-,8+,9+,11+/m0/s1 |
Clave InChI |
LEEINPKXKQPCMH-JZHVCHIGSA-N |
SMILES isomérico |
CC(C(=O)NC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


